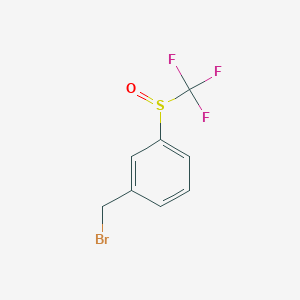

1-(Bromomethyl)-3-trifluoromethanesulfinylbenzene

Description

1-(Bromomethyl)-3-trifluoromethanesulfinylbenzene is a brominated aromatic compound characterized by a bromomethyl (–CH2Br) group and a trifluoromethanesulfinyl (–S(O)CF3) substituent at the meta positions of the benzene ring. The trifluoromethanesulfinyl group is strongly electron-withdrawing, which enhances the electrophilicity of the bromomethyl group, making it reactive in nucleophilic substitution reactions. Such properties are critical in pharmaceutical and materials science applications, particularly in constructing complex molecules through C–C bond formation or functional group transformations .

Properties

Molecular Formula |

C8H6BrF3OS |

|---|---|

Molecular Weight |

287.10 g/mol |

IUPAC Name |

1-(bromomethyl)-3-(trifluoromethylsulfinyl)benzene |

InChI |

InChI=1S/C8H6BrF3OS/c9-5-6-2-1-3-7(4-6)14(13)8(10,11)12/h1-4H,5H2 |

InChI Key |

CYMXAAKDJZATDK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)C(F)(F)F)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-3-trifluoromethanesulfinylbenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 3-trifluoromethanesulfinylbenzyl alcohol using a brominating agent such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the benzylic position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-3-trifluoromethanesulfinylbenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Oxidation: The trifluoromethanesulfinyl group can be oxidized to a trifluoromethanesulfonyl group using oxidizing agents like hydrogen peroxide or peracids.

Reduction: The compound can undergo reduction reactions to form the corresponding trifluoromethanesulfinylbenzyl alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ether solvents.

Major Products

Nucleophilic Substitution: Formation of substituted benzyl derivatives.

Oxidation: Formation of trifluoromethanesulfonylbenzene.

Reduction: Formation of trifluoromethanesulfinylbenzyl alcohol.

Scientific Research Applications

1-(Bromomethyl)-3-trifluoromethanesulfinylbenzene has several scientific research applications:

Organic Synthesis:

Materials Science: Employed in the development of novel materials with unique electronic and photophysical properties.

Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds with enhanced metabolic stability and bioavailability.

Chemical Biology: Utilized in the study of enzyme mechanisms and protein modifications due to its reactive bromomethyl group.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-trifluoromethanesulfinylbenzene involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic substitution reactions. The trifluoromethanesulfinyl group can undergo redox reactions, influencing the compound’s overall reactivity and stability. These properties make it a valuable tool in synthetic and mechanistic studies.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Effects : The trifluoromethanesulfinyl group (–S(O)CF3) in the target compound is more electron-withdrawing than –CF3 or –OCF3, leading to higher reactivity in electrophilic substitutions compared to 1-(bromomethyl)-3-(trifluoromethyl)benzene .

- Steric and Electronic Modulation: The nitro group (–NO2) in 1-(bromomethyl)-3-nitro-5-(trifluoromethyl)benzene further increases electrophilicity but reduces solubility in polar solvents (e.g., slight solubility in DMSO vs. chloroform) .

- Application-Specific Reactivity : 3-Bromophenyl trifluoromethanesulfonate (MW 305.07) is primarily used as a sulfonating agent, whereas bromomethyl derivatives like 1-(bromomethyl)-4-fluorobenzene are preferred in medicinal chemistry for their balanced reactivity and bioavailability .

Physicochemical Properties

- For instance, 1-(bromomethyl)-3-nitro-5-(trifluoromethyl)benzene is only slightly soluble in chloroform and methanol .

- Thermal Stability : Trifluoromethanesulfonyl-containing compounds (e.g., 3-bromophenyl trifluoromethanesulfonate) are thermally stable, enabling high-temperature reactions without decomposition .

Biological Activity

1-(Bromomethyl)-3-trifluoromethanesulfinylbenzene is a compound of significant interest due to its unique chemical structure and notable biological activities. The presence of both bromomethyl and trifluoromethanesulfinyl groups contributes to its potential applications in various fields, particularly in medicinal chemistry and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is C9H8BrF3O2S. The compound features a benzene ring substituted with a bromomethyl group and a trifluoromethanesulfinyl group, which enhances its lipophilicity and biological activity.

| Property | Description |

|---|---|

| Molecular Formula | C9H8BrF3O2S |

| Molecular Weight | 303.14 g/mol |

| Functional Groups | Bromomethyl, Trifluoromethanesulfinyl |

| Solubility | Soluble in organic solvents; limited in water |

Antimicrobial Properties

This compound has demonstrated broad-spectrum antimicrobial activity against various pathogens. Research indicates its effectiveness against:

- Gram-positive bacteria : The compound exhibits significant inhibitory effects on strains such as Staphylococcus aureus.

- Gram-negative bacteria : It shows activity against Escherichia coli and Pseudomonas aeruginosa.

- Fungi : Effective against Candida species.

- Parasites : Displays activity against Leishmania spp., highlighting its potential in treating parasitic infections.

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymes and disruption of cellular processes in target organisms. The bromine atom facilitates nucleophilic substitution reactions, while the trifluoromethanesulfinyl group enhances the compound's reactivity and interaction with biological macromolecules.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial properties of this compound against a panel of bacterial and fungal pathogens. Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent.

-

Synthesis and Biological Testing :

- The compound was synthesized via a reaction involving potassium carbonate in tetrahydrofuran, yielding products that were tested for biological activity. The synthesized compound exhibited broad-spectrum activity, reinforcing the significance of its unique structure in enhancing antimicrobial properties.

Applications

Given its biological properties, this compound holds promise for various applications:

- Pharmaceutical Development : Potential lead compound for developing new antibiotics or antifungal agents.

- Agricultural Chemistry : Possible use as a biopesticide due to its efficacy against plant pathogens.

- Chemical Synthesis : Serves as an intermediate in the synthesis of more complex organic molecules with desired biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.